4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO5/c1-15-21-14-18(26-25(28)16-7-10-19(29-2)11-8-16)9-12-22(21)31-24(15)23(27)17-5-4-6-20(13-17)30-3/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAGUFJLHWXPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally analogous compounds provide insights into how variations in substituents and core heterocycles influence physicochemical and biological properties:
4-Bromo-N-[2-(2,5-Dimethoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide ()
- Structural Differences :
- Benzamide substituent: Bromo (electron-withdrawing) at position 4 vs. methoxy (electron-donating) in the target compound.
- Benzoyl group: 2,5-Dimethoxy vs. 3-methoxy in the target.
- Implications: The bromo substituent may reduce solubility compared to methoxy but enhance electrophilic reactivity.
- Applications : Likely differs in target specificity due to electronic and steric effects .
2-Bromo-N-[2-(3-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide ()
- Structural Differences :
- Benzamide substituent: Bromo at position 2 (ortho) vs. methoxy at position 4 (para).
- Electron-withdrawing bromo vs. electron-donating methoxy alters electronic density on the benzamide ring.
- Applications : May exhibit divergent binding affinities in biological assays due to positional effects .
Triazine-Linked Benzamide Derivatives ()
- Example Compounds :
- 53 : 4-Methoxyphenyl-substituted triazine.
- 54 : 3-Methoxyphenyl-substituted triazine.
- Structural Differences :
- Core structure: 1,2,4-Triazine vs. benzofuran.
- Functional groups: Sulfamoyl and benzylthio substituents.
- Implications :
- Triazine cores are more electron-deficient, favoring interactions with nucleophilic targets.
- Methoxy groups on phenyl rings may enhance solubility, similar to the target compound.
- Applications : Primarily agrochemical (e.g., herbicidal activity) due to triazine’s role in photosynthesis inhibition .
3-Bromo-N-[2-(2,4-Dichlorophenyl)-1,3-Benzoxazol-5-yl]-4-Methoxybenzamide ()
- Structural Differences :
- Core structure: Benzoxazole (oxygen and nitrogen) vs. benzofuran (oxygen only).
- Substituents: Bromo and dichlorophenyl groups.
- Implications :
- Benzoxazole’s electron deficiency may enhance binding to electron-rich enzymatic pockets.
- Dichlorophenyl and bromo groups contribute to hydrophobicity and halogen bonding.
- Applications: Potential use in antimicrobial or anticancer agents due to halogenated motifs .
Preparation Methods
Molecular Architecture
The target compound features a 1-benzofuran core substituted at position 2 with a 3-methoxybenzoyl group, at position 3 with a methyl group, and at position 5 with a benzamide moiety bearing a 4-methoxy substituent. The presence of electron-donating methoxy groups and sterically demanding substituents necessitates careful planning of synthetic sequences to avoid regiochemical conflicts.
Retrosynthetic Disconnections
Retrosynthetic analysis suggests three primary disconnections:
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Benzamide formation via coupling of 5-amino-2-(3-methoxybenzoyl)-3-methylbenzofuran with 4-methoxybenzoyl chloride.
-
Benzofuran ring construction through cyclization of a propargyl ether or related precursor.
-
3-Methoxybenzoyl introduction using Friedel-Crafts acylation.
Benzofuran Core Synthesis
Rhodium-Catalyzed Annulation
Recent advances in transition-metal catalysis enable efficient benzofuran synthesis. A rhodium(III)-catalyzed [4+1] annulation between N-benzoxyamides and alkynes provides access to 2,3-disubstituted benzofurans.
Reaction Conditions
| Component | Specification |
|---|---|
| Catalyst | Cp*RhCl<sub>2</sub> (5 mol%) |
| Substrate | N-Methoxybenzamide |
| Alkyne | 3-Methylpropiolate |
| Solvent | Dichloroethane |
| Temperature | 80°C |
| Yield | 68–72% |
This method produces the 3-methyl-1-benzofuran scaffold with excellent regiocontrol, though subsequent functionalization at position 5 requires protection of the reactive amine.
Lewis Acid-Mediated Cyclization
Alternative approaches employ scandium triflate (20 mol%) to catalyze cycloisomerization of ortho-alkynylphenols. For the target compound, 5-hydroxy-2-(3-methoxybenzoyl)-3-methylbenzofuran serves as a key intermediate, with the hydroxyl group later converted to the amine functionality:
Benzamide Formation at Position 5
Nitro Reduction and Acylation
A three-step sequence converts the nitro group to the benzamide:
-
Nitro Reduction :
-
Schotten-Baumann Acylation :
Side Reaction Mitigation
-
Excess acyl chloride (1.2 equiv) ensures complete reaction
-
Biphasic conditions minimize hydrolysis
Alternative Synthetic Routes
Palladium-Catalyzed Amination
A cross-coupling approach employs Buchwald-Hartwig amination to introduce the benzamide moiety:
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)<sub>2</sub>/Xantphos |
| Base | Cs<sub>2</sub>CO<sub>3</sub> |
| Solvent | Toluene |
| Temperature | 110°C |
| Yield | 65% |
While effective, this method requires pre-functionalized bromobenzofuran intermediates.
Solid-Phase Synthesis
Immobilization of the benzofuran core on Wang resin enables iterative functionalization:
-
Resin loading via carboxylic acid linkage
-
On-resin Friedel-Crafts acylation
-
Cleavage with TFA/H<sub>2</sub>O (95:5)
This approach facilitates parallel synthesis of analogs but suffers from lower overall yields (41–53%).
Critical Analysis of Methodologies
Yield Comparison
| Method | Benzofuran Step | Acylation Step | Overall Yield |
|---|---|---|---|
| Rhodium annulation | 72% | 78% | 46% |
| Lewis acid cyclization | 68% | 82% | 51% |
| Solid-phase | N/A | N/A | 43% |
Byproduct Formation
Major impurities arise from:
-
Over-acylation (8–12% in Friedel-Crafts step)
-
Demethylation (5–7% under acidic conditions)
-
Ring-opening (3–5% during amination)
HPLC-MS analysis reveals these byproducts necessitate careful chromatographic purification.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methoxy-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including Friedel-Crafts acylation and benzofuran ring formation. Key steps require precise control of temperature (e.g., 60–80°C for cyclization) and pH (neutral to mildly acidic conditions) to prevent side reactions. Catalysts like Lewis acids (e.g., AlCl₃) may enhance benzoyl group attachment. Purification via column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) is recommended to isolate the product with >90% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolves stereochemistry and confirms substituent positions. For example, monoclinic crystal systems (space group P2₁/n) with cell parameters a = 7.23 Å, b = 21.06 Å, c = 9.03 Å, and β = 106.8° have been used for similar benzamide derivatives .
- NMR : ¹H NMR (DMSO-d₆) shows distinct signals for methoxy groups (~δ 3.8–4.0 ppm) and benzofuran protons (δ 6.8–7.5 ppm). ¹³C NMR confirms carbonyl carbons at ~δ 165–170 ppm .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis pathway and predict reactivity?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction intermediates and transition states. For example, reaction path searches using nudged elastic band (NEB) methods identify energy barriers for benzofuran ring closure. Computational predictions of regioselectivity can guide experimental optimization, reducing trial-and-error iterations by ~40% .
Q. What strategies address contradictions between in vitro bioactivity data and computational docking results?
- Methodological Answer :
- Docking Validation : Use multiple software (e.g., AutoDock Vina, Schrödinger Glide) with consensus scoring to cross-validate binding poses. Adjust force field parameters (e.g., solvation effects) to align with experimental IC₅₀ values.
- Assay Refinement : Re-evaluate assay conditions (e.g., pH, co-solvents) if computational models predict strong binding but in vitro results show low activity. For example, solubility issues in aqueous buffers may require DMSO concentrations ≤0.1% .
Q. What in vitro/in vivo models are appropriate for pharmacokinetic profiling of this compound?
- Methodological Answer :
- In Vitro : Use Caco-2 cell monolayers for permeability assays and human liver microsomes (HLM) for metabolic stability (e.g., CYP450 isoforms). LC-MS/MS quantifies parent compound and metabolites .
- In Vivo : Rodent models (e.g., Sprague-Dawley rats) with IV/PO dosing (1–10 mg/kg) and plasma sampling over 24 hours. Non-compartmental analysis calculates t₁/₂, AUC, and bioavailability .
Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact biological activity and selectivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with systematic substitutions (e.g., 3-methoxy → 3-ethoxy) and test against target enzymes (e.g., HDACs or kinases).
- Data Analysis : Compare IC₅₀ values using ANOVA (p < 0.05). For example, 4-methoxy derivatives show 2–3x higher potency than ethoxy analogs in anticancer assays, likely due to enhanced hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
